molecular formula C26H19N3O4S B14955702 ethyl 4-{5-[(Z)-{6-oxo-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]furan-2-yl}benzoate

ethyl 4-{5-[(Z)-{6-oxo-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]furan-2-yl}benzoate

Cat. No.: B14955702
M. Wt: 469.5 g/mol
InChI Key: KAOVDFQLFHGQDG-VCQCOGNXSA-N
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Description

Ethyl 4-{5-[(Z)-{6-oxo-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]furan-2-yl}benzoate is a structurally complex heterocyclic compound featuring:

  • A (Z)-configured methylene group linking the thiazolo-triazolone moiety to a furan-2-yl ring.
  • An (E)-styryl group (2-phenylethenyl) at the 2-position of the thiazolo-triazolone, contributing to extended conjugation.
  • An ethyl benzoate ester at the 4-position of the furan-2-yl substituent, enhancing lipophilicity.

This compound’s design combines π-conjugated systems (styryl, furan, benzoate) with polar heterocycles, suggesting applications in optoelectronics or medicinal chemistry. Its stereochemistry (Z/E configurations) and substituent arrangement distinguish it from analogs .

Properties

Molecular Formula

C26H19N3O4S

Molecular Weight

469.5 g/mol

IUPAC Name

ethyl 4-[5-[(Z)-[6-oxo-2-[(E)-2-phenylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C26H19N3O4S/c1-2-32-25(31)19-11-9-18(10-12-19)21-14-13-20(33-21)16-22-24(30)29-26(34-22)27-23(28-29)15-8-17-6-4-3-5-7-17/h3-16H,2H2,1H3/b15-8+,22-16-

InChI Key

KAOVDFQLFHGQDG-VCQCOGNXSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N4C(=NC(=N4)/C=C/C5=CC=CC=C5)S3

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N4C(=NC(=N4)C=CC5=CC=CC=C5)S3

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 4-{5-[(Z)-{6-oxo-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]furan-2-yl}benzoate involves multiple steps, starting with the preparation of the thiazole and triazole intermediates. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of structural analogs, focusing on core modifications, substituent effects, and physicochemical properties.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Key Substituents Yield (%) Melting Point (°C) LCMS (m/z) Notes
Ethyl 4-{5-[(Z)-{6-oxo-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]furan-2-yl}benzoate Thiazolo-triazolone Styryl (E), furan-2-yl, ethyl benzoate N/A* N/A* N/A* High lipophilicity from benzoate ester
(Z)-5-(Furan-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2j) Thiazolo-triazolone Furan-2-yl 61 230–232 220 [M+H]+ Simpler structure; lower molecular weight
(Z)-5-(Thiophen-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2k) Thiazolo-triazolone Thiophen-2-yl 64 >250 236 [M+H]+ Higher melting point due to sulfur atom
(Z)-2-(4-Chloro-2-((6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)phenoxy)-N-(4-chlorophenyl)acetamide (2h) Thiazolo-triazolone Chlorophenyl, acetamide 58 224–226 449 [M+H]+ Enhanced polarity from amide group
4-(5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl) semicarbazide (4) 1,2,4-Triazole Phenylacetyl, semicarbazide N/A N/A N/A Distinct triazole scaffold; no thiazole

Key Findings:

Core Modifications: The thiazolo-triazolone core in the target compound and analogs (2j, 2k, 2h) enables π-π stacking and hydrogen bonding, critical for biological interactions .

Substituent Effects :

  • Heterocyclic Variations :

  • Furan (2j) vs. thiophene (2k) : Thiophene’s sulfur atom increases molecular weight (Δm/z = +16) and melting point (>250°C vs. 230–232°C), likely due to stronger intermolecular interactions .
  • Polar vs. Nonpolar Groups:
  • The ethyl benzoate in the target compound increases lipophilicity (logP ~4.5 estimated) compared to the polar acetamide in 2h, influencing membrane permeability .

Synthetic Yields :

  • Analogs with simpler substituents (e.g., 2j, 2k) show moderate yields (61–64%), while bulkier groups (e.g., 2h: 58%) reduce efficiency due to steric hindrance .

Biological Implications :

  • Thiazolo-triazolone derivatives (e.g., 2j, 2k) exhibit in vitro anticancer activity, possibly via kinase inhibition. The target compound’s benzoate ester may enhance bioavailability compared to 2j .

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